1-(2-chloro-5-nitrophenyl)pyrrolidine chemical structure analysis
1-(2-chloro-5-nitrophenyl)pyrrolidine chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(2-chloro-5-nitrophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 1-(2-chloro-5-nitrophenyl)pyrrolidine, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven analytical methodologies. We will delve into the synthesis, purification, and detailed structural elucidation of this compound, employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to provide a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and similar chemical entities.
Introduction and Significance
1-(2-chloro-5-nitrophenyl)pyrrolidine belongs to the class of aromatic nitro compounds and cyclic amines. The pyrrolidine ring is a common scaffold in numerous natural products and pharmaceuticals, including well-known drugs, and is a cornerstone of many synthetic compounds.[1] The incorporation of a substituted nitrophenyl group introduces unique electronic and steric properties that can significantly influence the molecule's chemical reactivity, biological activity, and material properties. The nitro group, being a strong electron-withdrawing group, and the chloro substituent can modulate the electron density of the aromatic ring, making this compound a versatile intermediate for further chemical modifications.[2] Understanding the precise chemical structure is paramount for predicting its behavior in chemical reactions and biological systems.
Synthesis and Purification
The synthesis of 1-(2-chloro-5-nitrophenyl)pyrrolidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of a suitably activated aromatic halide with a nucleophile, in this case, pyrrolidine.
Synthetic Pathway
The primary synthetic route involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine. The chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 5-position.
Caption: Synthetic pathway for 1-(2-chloro-5-nitrophenyl)pyrrolidine.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 1,2-dichloro-4-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
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Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This method effectively separates the desired product from unreacted starting materials and byproducts. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of 1-(2-chloro-5-nitrophenyl)pyrrolidine.
Caption: Experimental workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
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Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. The proton ortho to the nitro group will be the most deshielded.
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Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): Two sets of multiplets are expected for the methylene protons of the pyrrolidine ring. The protons adjacent to the nitrogen atom will be deshielded compared to the other two.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
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Aromatic Region (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
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Pyrrolidine Region (δ 25-55 ppm): Two signals are expected for the methylene carbons of the pyrrolidine ring.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of protons and carbons, providing unambiguous assignment of the structure.
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-3' | ~8.0 (d) | C-1' ~148 |
| H-4' | ~7.5 (dd) | C-2' ~125 |
| H-6' | ~7.2 (d) | C-3' ~129 |
| N-CH₂ | ~3.5 (t) | C-4' ~120 |
| C-CH₂ | ~2.0 (m) | C-5' ~145 |
| C-6' ~115 | ||
| N-CH₂ ~52 | ||
| C-CH₂ ~26 |
Note: Predicted chemical shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.[3][4]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. The fragmentation pattern can also provide valuable structural information. The expected molecular ion peak [M]+ for C₁₀H₁₁ClN₂O₂ would be approximately 226.0509 m/z. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the M+ peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Aliphatic C-H stretching: ~2950-2850 cm⁻¹
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N-O stretching (nitro group): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
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C-N stretching: ~1300-1200 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
Chemical Reactivity and Potential Applications
The presence of the nitro group opens up avenues for further chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. This makes 1-(2-chloro-5-nitrophenyl)pyrrolidine a valuable building block in the synthesis of pharmaceuticals and other functional materials. The pyrrolidine moiety itself is a key pharmacophore in many biologically active compounds.[5]
Safety and Handling
Aromatic nitro compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this or structurally similar compounds.
Conclusion
The structural analysis of 1-(2-chloro-5-nitrophenyl)pyrrolidine requires a synergistic application of modern analytical techniques. This guide has outlined a robust workflow for its synthesis, purification, and comprehensive characterization. The detailed spectroscopic analysis, grounded in established chemical principles, provides a solid foundation for researchers working with this and related compounds. The insights into its chemical reactivity and potential applications underscore its importance as a versatile synthetic intermediate.
References
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
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Jou, D. C. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Science and Technology Development Journal. [Link]
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MDPI (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
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